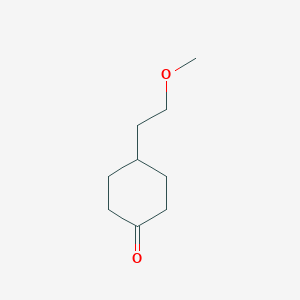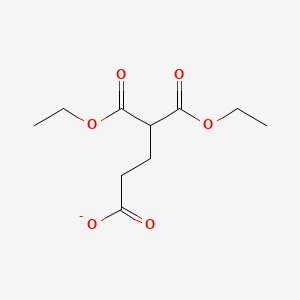
3-(Aminomethyl)-5-methyloctanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-5-methyloctanoic acid, also known as pregabalin, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This compound is widely recognized for its anticonvulsant and analgesic properties. It was first approved in Europe in 2004 for the treatment of peripheral neuropathic pain and as an adjunctive therapy for partial seizures in patients with epilepsy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methyloctanoic acid involves several steps. One common method starts with the reaction of 3-methyl formate-5-methylhexanoic acid with ammonia in methanol solution at 20-30°C. The reaction mixture is then concentrated, and the product is isolated by adjusting the pH and performing suction filtration .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthesis stages to avoid the use of expensive and environmentally harmful reagents. The process aims to achieve a higher yield and purity of the final product by using recoverable reagents and avoiding the crystallization step .
化学反应分析
Types of Reactions
3-(Aminomethyl)-5-methyloctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acetic anhydride, methyl tert-butyl ether (MTBE), and hydrochloric acid. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH adjustments .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core structure of the compound while exhibiting different pharmacological properties. These derivatives are often used in further scientific research and drug development.
科学研究应用
3-(Aminomethyl)-5-methyloctanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other compounds and studying reaction mechanisms.
Biology: The compound is used to investigate the role of GABA analogs in neurotransmission and neuronal activity.
Medicine: It is extensively studied for its anticonvulsant and analgesic properties, making it a valuable compound in the treatment of epilepsy and neuropathic pain.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and therapeutic agents .
作用机制
The mechanism of action of 3-(Aminomethyl)-5-methyloctanoic acid involves its binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of excitatory neurotransmitters, thereby exerting its anticonvulsant and analgesic effects .
相似化合物的比较
3-(Aminomethyl)-5-methyloctanoic acid is unique due to its specific binding affinity and pharmacological profile. Similar compounds include:
Gabapentin: Another GABA analog used for similar therapeutic purposes but with different binding properties.
Vigabatrin: An anticonvulsant that inhibits GABA transaminase, increasing GABA levels in the brain.
Tiagabine: A GABA reuptake inhibitor that enhances GABAergic activity
属性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13) |
InChI 键 |
KKXFMWXZXDUYBF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


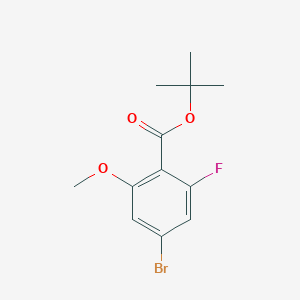
![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)

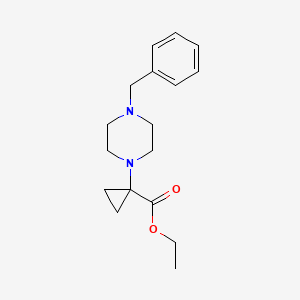
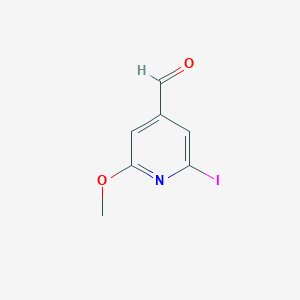
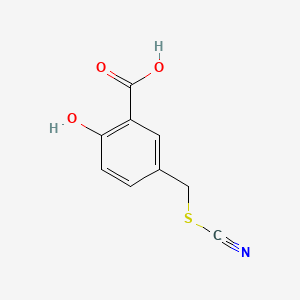
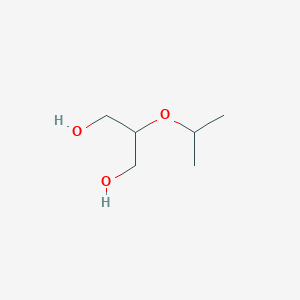
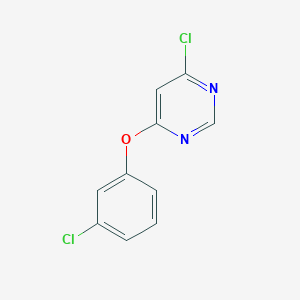
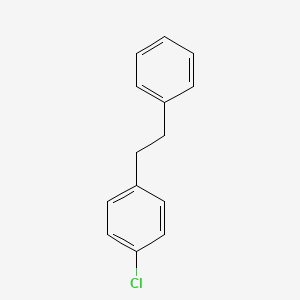
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)

